(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride
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Overview
Description
(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H12N2.2HCl. It is commonly used in scientific research due to its versatile properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride typically involves the reduction of pyridine derivatives. One common method includes the hydrogenation of pyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced further to form more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted amine compounds.
Scientific Research Applications
(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic system. The compound can modulate receptor activity, leading to changes in neurotransmitter release and uptake .
Comparison with Similar Compounds
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine: This compound has a benzyl group attached to the nitrogen atom, which alters its chemical properties and applications.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects, MPTP is used in research to model Parkinson’s disease.
Uniqueness: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride is unique due to its specific interaction with neurotransmitter receptors and its versatile applications in various fields of research. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-6-1-3-8-4-2-6;;/h1,8H,2-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNKPSMXDGQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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